Macrocarpal E

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

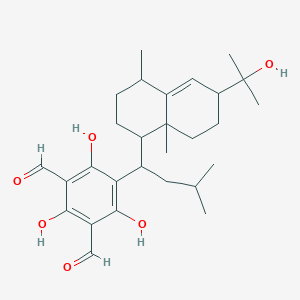

Macrocarpal E is a phloroglucinol dialdehyde diterpene derivative that can be found in the leaves of Eucalyptus macrocarpa . It is known to be a potent antibacterial agent .

Synthesis Analysis

The first stereoselective total synthesis of this compound was described by Tetsuaki Tanaka and his team . They used commercially available and inexpensive (+)-3-carene to prepare enone 8, which was then coupled with the aromatic side-chain unit . The ZnCl2 mediated coupling reaction of the side-chain unit 20 with silyl dienol ether 21 gave the desired products 13 and 14 . The team also developed a stereoselective route to the promising precursor of this compound, 13 .Molecular Structure Analysis

This compound belongs to the class of organic compounds known as eudesmane, isoeudesmane, or cycloeudesmane sesquiterpenoids . These are sesquiterpenoids with a structure based on the eudesmane skeleton .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the ZnCl2 mediated coupling reaction of the side-chain unit 20 with silyl dienol ether 21 . This was followed by catalytic hydrogenation of the enone 13 to afford ketone 15 . NaBH4 reduction of the ketone in 15 followed by selective acetylation of the primary hydroxyl group led to monoacetate 28 . After dehydration of the secondary hydroxyl group in 28, deacetylation gave primary alcohol 29 which was subjected to another dehydration furnishing exo-olefin 30 . The aromatic ring moiety of 30 was then converted into phloroglucinol dialdehyde .Physical And Chemical Properties Analysis

This compound has a molecular weight of 472.61 . It is a yellow powder and is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Scientific Research Applications

Antifungal Properties : Macrocarpal C, extracted from Eucalyptus globulus Labill, demonstrated significant antifungal activity against Trichophyton mentagrophytes. The study indicated that macrocarpal C increased the permeability of fungal membranes, intracellular reactive oxygen species, and induced DNA fragmentation (Wong et al., 2015).

Isolation of New Macrocarpals : A study identified new macrocarpals, including macrocarpal E, from Eucalyptus amplifolia leaves. This suggests the potential for discovering novel bioactive compounds in this group (Singh & Etoh, 1995).

Semisynthesis of Macrocarpals : Macrocarpals A and C have been synthesized from other macrocarpals, providing a method for producing these compounds for further study and potential application (Alliot et al., 2013).

Antibacterial and Antifouling Activity : Macrocarpals, including this compound, have shown potent attachment-inhibiting activity against the blue mussel Mytilus edulis galloprovincialis, suggesting their potential use as antifoulants (Singh et al., 1999).

Antimicrobial Effects on Oral Pathogens : Macrocarpals A, B, and C have demonstrated antibacterial activity against periodontopathic bacteria, including Porphyromonas gingivalis. This indicates their potential use in preventing periodontal disease (Nagata et al., 2006).

Mechanism of Action

Target of Action

Macrocarpal E is a phloroglucinol dialdehyde diterpene derivative . It belongs to the class of organic compounds known as eudesmane, isoeudesmane, or cycloeudesmane sesquiterpenoids . These compounds are known to show several interesting biological activities such as antibacterial activity, inhibitory activity of HIV-RTase, aldose reductase, and glucosyltransferase .

Mode of Action

Studies on similar compounds like macrocarpal b have shown that they can block the binding between certain receptors and their antibodies . This suggests that this compound might interact with its targets in a similar way, potentially inhibiting certain biochemical reactions or cellular processes.

Biochemical Pathways

For instance, it might interfere with the pathways involving HIV-RTase, aldose reductase, and glucosyltransferase

Result of Action

This compound has been found to have potent antibacterial activity . This suggests that it could potentially be used to treat bacterial infections.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it has been isolated from the leaves of Eucalyptus macrocarpa , suggesting that its production and activity might be influenced by factors such as the plant’s growth conditions

properties

| { "Design of the Synthesis Pathway": "The synthesis of Macrocarpal E can be achieved through a multi-step process involving several chemical reactions.", "Starting Materials": [ "2,4-dihydroxybenzoic acid", "4-hydroxy-3-methoxybenzaldehyde", "2,4,6-trihydroxybenzaldehyde", "2,4,6-trihydroxybenzoic acid", "3,4-dihydroxybenzaldehyde", "ethyl acetoacetate", "methyl iodide", "sodium hydride", "sodium borohydride", "sodium hydroxide", "acetic anhydride", "acetic acid", "hydrochloric acid", "sulfuric acid", "water" ], "Reaction": [ "Step 1: Synthesis of intermediate 1 by reacting 2,4-dihydroxybenzoic acid with 4-hydroxy-3-methoxybenzaldehyde in the presence of sulfuric acid.", "Step 2: Synthesis of intermediate 2 by reacting intermediate 1 with 2,4,6-trihydroxybenzaldehyde in the presence of sodium hydroxide.", "Step 3: Synthesis of intermediate 3 by reacting intermediate 2 with ethyl acetoacetate and sodium ethoxide in ethanol.", "Step 4: Synthesis of intermediate 4 by reacting intermediate 3 with methyl iodide in the presence of sodium hydride.", "Step 5: Synthesis of intermediate 5 by reducing intermediate 4 with sodium borohydride in ethanol.", "Step 6: Synthesis of Macrocarpal E by reacting intermediate 5 with 2,4,6-trihydroxybenzoic acid in the presence of acetic anhydride and hydrochloric acid." ] } | |

CAS RN |

142628-54-4 |

Molecular Formula |

C28H40O6 |

Molecular Weight |

472.6 g/mol |

IUPAC Name |

5-[(1R)-1-[(1R,4R,6S,8aR)-6-(2-hydroxypropan-2-yl)-4,8a-dimethyl-2,3,4,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylbutyl]-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde |

InChI |

InChI=1S/C28H40O6/c1-15(2)11-18(23-25(32)19(13-29)24(31)20(14-30)26(23)33)21-8-7-16(3)22-12-17(27(4,5)34)9-10-28(21,22)6/h12-18,21,31-34H,7-11H2,1-6H3/t16-,17+,18-,21-,28-/m1/s1 |

InChI Key |

XJNGQIYBMXBCRU-RHUSKIKKSA-N |

Isomeric SMILES |

C[C@@H]1CC[C@@H]([C@@]2(C1=C[C@H](CC2)C(C)(C)O)C)[C@@H](CC(C)C)C3=C(C(=C(C(=C3O)C=O)O)C=O)O |

SMILES |

CC1CCC(C2(C1=CC(CC2)C(C)(C)O)C)C(CC(C)C)C3=C(C(=C(C(=C3O)C=O)O)C=O)O |

Canonical SMILES |

CC1CCC(C2(C1=CC(CC2)C(C)(C)O)C)C(CC(C)C)C3=C(C(=C(C(=C3O)C=O)O)C=O)O |

Appearance |

Yellow powder |

synonyms |

Macrocarpal E |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

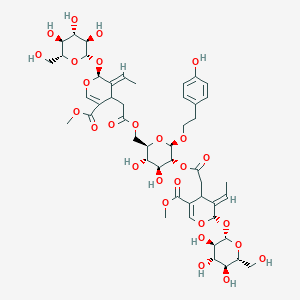

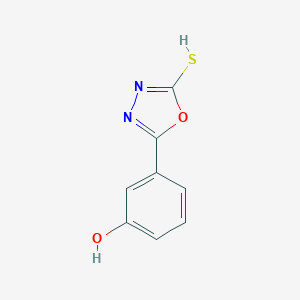

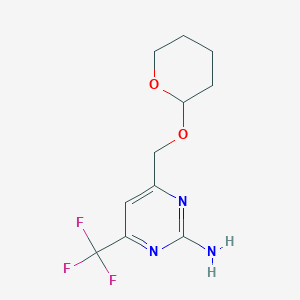

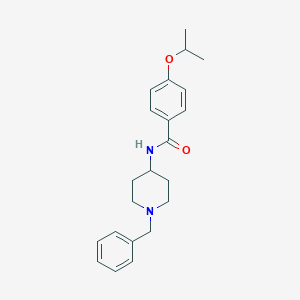

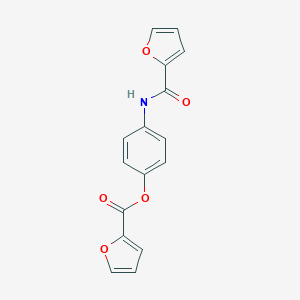

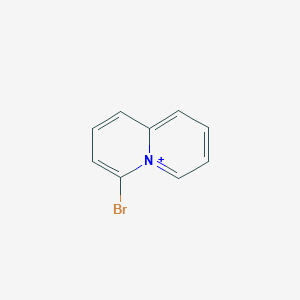

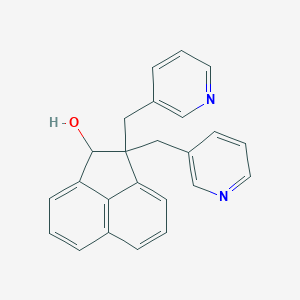

Feasible Synthetic Routes

Q & A

Q1: The research mentions that approximately 44% of the Eucalyptus globulus leaf extract comprises acylphloroglucinols. Could you elaborate on the significance of identifying these compounds, including Macrocarpal E, in a pharmaceutical context?

A2: Identifying acylphloroglucinols, like this compound, is significant due to the diverse biological activities associated with this class of compounds. Acylphloroglucinols are known to exhibit anti-inflammatory, antimicrobial, and antioxidant properties, making them potentially valuable for pharmaceutical applications. Characterizing these compounds within the Eucalyptus globulus extract lays the groundwork for understanding its potential therapeutic benefits and contributes to the knowledge base required for obtaining an AMM (Autorisation de Mise sur le Marche), essential for developing new drugs [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-oxo-1,3-thiazol-2-yl)amino]propanoic acid](/img/structure/B240226.png)

![2-amino-5-nitro-6-[(E)-2-phenylethenyl]-1H-pyrimidin-4-one](/img/structure/B240232.png)

![5-acetyl-5H-pyrido[4,3-b]indole](/img/structure/B240251.png)

![5-benzyl-5H-pyrido[4,3-b]indole](/img/structure/B240252.png)

![2-{[6-amino-3,5-dicyano-4-(2-thienyl)-2-pyridinyl]sulfanyl}-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide](/img/structure/B240266.png)

![4-[4-(4-Fluorophenyl)piperazin-1-yl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B240268.png)

![N-[(4-allyl-5-{[2-(4-methyl-3-nitroanilino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-2-fluorobenzamide](/img/structure/B240283.png)